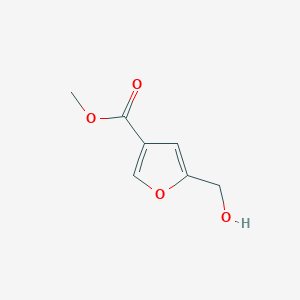

![molecular formula C16H20N2O5 B2857511 N-(苯并[d][1,3]二氧杂环-5-基)-7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬烷-2-甲酰胺 CAS No. 1396872-62-0](/img/structure/B2857511.png)

N-(苯并[d][1,3]二氧杂环-5-基)-7,7-二甲基-6,8-二氧杂-2-氮杂螺[3.5]壬烷-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

合成与药理学应用

合成技术

研究工作致力于通过各种方法合成氮杂螺和二氧杂氮杂螺化合物,包括微波辅助合成和催化反应。这些方法旨在提高化合物的效率和产率,以便进一步进行药理学评价(Füsun Göktaş 等人,2012); Çağla Begüm Apaydın 等人,2020)。

抗病毒活性

氮杂螺化合物的某些衍生物对流感病毒表现出显着的抗病毒活性,表明它们作为先导化合物在开发新抗病毒药物中的潜力(Füsun Göktaş 等人,2012); Çağla Begüm Apaydın 等人,2020)。

抗菌和抗氧化性能

以氮杂螺骨架为特色的化合物已显示出有希望的抗菌和抗氧化活性,表明它们在治疗感染和氧化应激相关疾病方面的潜力(M. A. Sindhe 等人,2016))。

材料科学与化学应用

机理与动力学研究

对涉及氮杂螺化合物的环化过程的机理和速率常数的研究提供了对其反应性和稳定性的宝贵见解,这对于设计有机和药物化学中的新合成策略至关重要(Carlos A Bejarano 等人,2022))。

缓蚀

螺环丙烷衍生物,其结构复杂性与氮杂螺化合物相关,已因其作为绿色环保缓蚀剂的潜力而受到研究,突出了这些化合物在材料保护和可持续性中的应用(M. Chafiq 等人,2020))。

作用机制

Target of Action

Similar benzodioxole derivatives have been reported to have potent activities against gram-positive bacterial pathogens and α-amylase enzymes .

Mode of Action

Benzodioxole derivatives have been shown to inhibit α-amylase enzymes , which play a crucial role in the biochemical pathway for the hydrolysis of starch into simple sugars . This suggests that the compound may interact with these enzymes, inhibiting their function and leading to changes in carbohydrate metabolism.

Biochemical Pathways

This could lead to downstream effects such as altered glucose levels and insulin secretion, potentially impacting conditions like diabetes .

Pharmacokinetics

Similar benzodioxole derivatives have been reported to have potent activities against various enzymes and bacteria , suggesting that they may have good bioavailability and effective distribution within the body.

Result of Action

Given its potential inhibitory effects on α-amylase enzymes , it may lead to reduced carbohydrate breakdown and altered glucose metabolism at the cellular level.

属性

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-15(2)22-8-16(9-23-15)6-18(7-16)14(19)17-11-3-4-12-13(5-11)21-10-20-12/h3-5H,6-10H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCOGZGAUTXYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(CN(C2)C(=O)NC3=CC4=C(C=C3)OCO4)CO1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

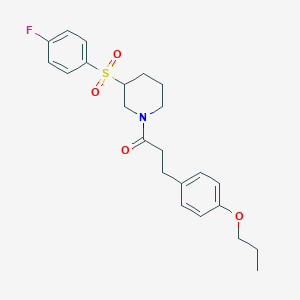

![4-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2857428.png)

![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(trifluoromethylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2857429.png)

![ethyl 4-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2857430.png)

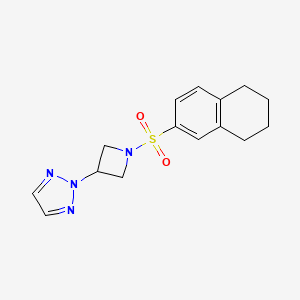

![4-(4-(2-Fluorophenyl)piperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2857431.png)

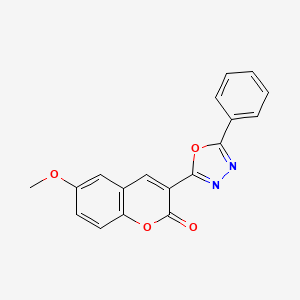

![methyl 4-((2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2857436.png)

![6,7,8,9-Tetrahydrodibenzo[b,d]furan-4-carboxylic acid](/img/structure/B2857438.png)

![8-(3,4-Dimethylphenyl)-3-ethyl-1,6,7-trimethyl-1,3,5-trihydro-4-imidazolino[1, 2-h]purine-2,4-dione](/img/structure/B2857444.png)

![4-[[1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methoxy]benzonitrile](/img/structure/B2857447.png)

![2-[5-(4-Chloro-3-nitrophenyl)-2-methylfuran-3-yl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B2857450.png)

![(R)-3-(4-Chloro-phenyl)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)-methyl]-propionic acid](/img/structure/B2857451.png)